Methyl 6-bromo-3-(3-phenoxypropoxy)picolinate
Description
Methyl 6-bromo-3-(3-phenoxypropoxy)picolinate is a brominated picolinate ester characterized by a 6-bromo substitution on the pyridine ring and a 3-phenoxypropoxy group at the 3-position. Its molecular structure (derived from SMILES notation: BrC1=CC=C(C(C(=O)OC)=N1)OCC(C2=CC=CC=C2)O) includes a phenoxypropoxy side chain, which distinguishes it from simpler alkoxy-substituted analogs. This compound is likely used in agrochemical or pharmaceutical research due to the reactivity of the bromine atom and the ester group, which are common functional handles in synthesis .
Properties
IUPAC Name |
methyl 6-bromo-3-(3-phenoxypropoxy)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO4/c1-20-16(19)15-13(8-9-14(17)18-15)22-11-5-10-21-12-6-3-2-4-7-12/h2-4,6-9H,5,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISOCDILMRKDWEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=N1)Br)OCCCOC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromo-3-(3-phenoxypropoxy)picolinate typically involves a multi-step process. One common method includes the bromination of methyl picolinate followed by the introduction of the phenoxypropoxy group. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like palladium on carbon. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain product quality and consistency .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-3-(3-phenoxypropoxy)picolinate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The phenoxypropoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ester group can be reduced to an alcohol under appropriate conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce an aldehyde or carboxylic acid .
Scientific Research Applications
Methyl 6-bromo-3-(3-phenoxypropoxy)picolinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl 6-bromo-3-(3-phenoxypropoxy)picolinate exerts its effects involves interactions with specific molecular targets. The bromine atom and phenoxypropoxy group play crucial roles in binding to these targets, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Table 1: Structural Analogues of this compound
Substituent Effects on Physicochemical Properties
- Phenoxypropoxy vs.
- Bromine Position : Bromine at the 6-position (target compound) versus 5-position (e.g., 213771-32-5) alters electronic distribution, affecting reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Functional Groups: Amino-substituted derivatives (e.g., 178876-82-9) exhibit higher nucleophilicity, whereas brominated esters like the target compound are more electrophilic, favoring substitution reactions .
Biological Activity
Methyl 6-bromo-3-(3-phenoxypropoxy)picolinate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and comparative analyses with similar compounds, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features a bromine atom, a phenoxypropyl group, and a picolinate moiety. The structural characteristics contribute to its lipophilicity and interaction with various biological targets.
The compound is believed to exert its biological effects through several mechanisms:
- Kinase Inhibition : It modulates the activity of various kinases involved in cell signaling pathways, particularly those related to cell cycle regulation and apoptosis.
- Cytokine Modulation : It influences the expression of pro-inflammatory cytokines, thereby affecting inflammatory responses.
- Antimicrobial Activity : Preliminary studies suggest that it may inhibit the growth of certain pathogens.
Anticancer Activity
This compound has shown significant anticancer potential in vitro:
- Cell Lines Tested : Studies have demonstrated effectiveness against various cancer cell lines, including K562 leukemia cells.
- Mechanism : Induction of apoptosis was observed, with alterations in the expression of Bcl-2 and Bax proteins, indicating modulation of the p53/MDM2 pathway. The compound exhibited an IC50 value of approximately 5.15 µM against K562 cells.
Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is crucial for potential therapeutic applications in inflammatory diseases.
Antimicrobial Activity
In vitro tests indicate that this compound has antimicrobial effects against various bacterial strains. Further research is required to elucidate its spectrum of activity and mechanism.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential:
| Compound | Key Features | Biological Activity |
|---|---|---|
| This compound | Contains bromine and phenoxy group | Anticancer, anti-inflammatory, antimicrobial |
| Methyl 6-chloro-3-(3-phenoxypropoxy)picolinate | Chlorine instead of bromine | Reduced anticancer activity |
| Phenoxypropyl derivatives | Lacks picolinate structure | Variable activity depending on structure |
The presence of the bromine atom and the specific picolinate structure enhances the pharmacological profile compared to other derivatives.
Case Studies and Research Findings
- Study on K562 Cells : A detailed investigation into the effects of this compound on K562 leukemia cells revealed significant apoptosis induction through the activation of caspase pathways.
- Anti-inflammatory Study : Research demonstrated that treatment with this compound reduced inflammation markers in animal models, supporting its potential use in treating inflammatory diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
